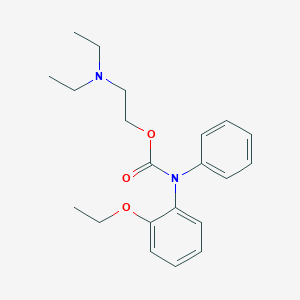

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester, also known as Etomidate, is a short-acting intravenous anesthetic agent that is widely used in clinical practice. It was first synthesized in 1964 and was introduced into clinical practice in the early 1970s. Etomidate has gained popularity due to its rapid onset of action, predictable pharmacokinetics, and minimal cardiovascular and respiratory effects.

Mécanisme D'action

The primary mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is through its binding to GABA-A receptors in the brain. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of these receptors leads to an influx of chloride ions into the neuron, resulting in neuronal inhibition. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester binds to a specific site on the receptor, causing an increase in the chloride ion conductance, resulting in neuronal inhibition.

Effets Biochimiques Et Physiologiques

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has a number of biochemical and physiological effects. It has been shown to decrease cerebral blood flow and intracranial pressure, making it useful in the management of patients with traumatic brain injury. It also has minimal effects on the cardiovascular and respiratory systems, making it a safer option for patients with compromised cardiovascular or respiratory function.

Avantages Et Limitations Des Expériences En Laboratoire

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has several advantages and limitations for use in laboratory experiments. One advantage is its rapid onset of action, which allows for quick induction of anesthesia or sedation in animal models. Additionally, its predictable pharmacokinetics and minimal cardiovascular and respiratory effects make it a reliable option for use in animal experiments. However, one limitation is its relatively short duration of action, which may limit its usefulness for longer experiments.

Orientations Futures

There are several future directions for the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester in scientific research. One area of interest is the development of new anesthetics that target specific subtypes of GABA-A receptors. Another area of interest is the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester as a tool to study the role of GABA-A receptors in the development of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester may have potential as a treatment for traumatic brain injury, and further research in this area is warranted.

Méthodes De Synthèse

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester is synthesized through a multi-step process, starting with the reaction of 2-bromoethyl ethyl ether with o-ethoxyphenyl magnesium bromide to produce 2-ethoxyphenylethyl ethyl ether. This intermediate is then reacted with phenyl isocyanate to produce (o-ethoxyphenyl)phenylcarbamate. Finally, the carbamate is reacted with diethylamine to produce (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester.

Applications De Recherche Scientifique

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has been extensively studied for its clinical applications, including induction of anesthesia, sedation, and rapid sequence intubation. However, it has also been studied for its potential use in scientific research. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester has been used as a tool to study GABA-A receptors, which are the primary targets of many clinically used anesthetics. (o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester binds to a specific site on the receptor, causing an increase in the chloride ion conductance, resulting in neuronal inhibition.

Propriétés

Numéro CAS |

110529-81-2 |

|---|---|

Nom du produit |

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester |

Formule moléculaire |

C21H28N2O3 |

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

2-(diethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate |

InChI |

InChI=1S/C21H28N2O3/c1-4-22(5-2)16-17-26-21(24)23(18-12-8-7-9-13-18)19-14-10-11-15-20(19)25-6-3/h7-15H,4-6,16-17H2,1-3H3 |

Clé InChI |

JCCCYOZZRDBQGE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC |

SMILES canonique |

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2OCC |

Autres numéros CAS |

110529-81-2 |

Synonymes |

(o-Ethoxyphenyl)phenylcarbamic acid 2-(diethylamino)ethyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)

![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)

![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)